(E)-N-(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)-3-(5-(呋喃-2-基亚甲基)-4-氧代-2-硫代噻唑烷-3-基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C22H20N4O4S2 and its molecular weight is 468.55. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌和抗血管生成作用
(E)-N-(1,5-二甲基-3-氧代-2-苯基-2,3-二氢-1H-吡唑-4-基)-3-(5-(呋喃-2-基亚甲基)-4-氧代-2-硫代噻唑烷-3-基)丙酰胺与已证明具有显着的抗癌和抗血管生成作用的衍生物有关。例如,某些硫代噻唑烷-4-酮衍生物已显示出在小鼠模型中抑制肿瘤生长和血管生成的能力,从而表明它们作为抗癌治疗候选者的潜力 (Chandrappa 等人,2010 年).
抗炎活性
该化合物的衍生物也已合成,具有抗炎特性。例如,某些衍生物表现出显着的抗炎活性,表明它们在治疗炎症相关疾病中的潜在治疗用途 (Sunder & Maleraju, 2013).
组织损伤中的 MMP 抑制
另一个应用是抑制基质金属蛋白酶 (MMP),基质金属蛋白酶参与炎症和氧化过程。已经合成并评估了苯并异噻唑和 4-噻唑烷酮的衍生物的潜在伤口愈合作用,结果表明它们具有纳摩尔水平抑制 MMP-9 的能力 (Incerti 等人,2018 年).
抗菌活性
已经测试了该化合物的某些衍生物的抗菌特性。发现它们对各种细菌和真菌有效,表明它们作为抗菌剂的潜力 (Patel & Shaikh, 2010).
抗氧化特性
某些衍生物也显示出作为抗氧化剂的希望。这些化合物已被合成并评估其体外抗氧化活性,其中一些显示出作为有效抗氧化剂的潜力 (Prabakaran 等人,2021 年).
白血病细胞凋亡诱导
已经合成并评估了某些衍生物的抗癌活性,特别是对白血病细胞的抗癌活性。发现这些化合物可诱导哺乳动物白血病细胞凋亡,表明它们在白血病治疗中的潜在用途 (Senkiv 等人,2016 年).
属性
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S2/c1-14-19(21(29)26(24(14)2)15-7-4-3-5-8-15)23-18(27)10-11-25-20(28)17(32-22(25)31)13-16-9-6-12-30-16/h3-9,12-13H,10-11H2,1-2H3,(H,23,27)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZOWTVLRUIEEE-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCN3C(=O)C(=CC4=CC=CO4)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。